N-Desmethyl Perazine-d8
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Overview
Description
N-Desmethyl Perazine-d8 is a deuterated analog of N-Desmethyl Perazine, a metabolite of Perazine. This compound is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of Perazine and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Perazine-d8 typically involves the deuteration of N-Desmethyl Perazine. The process begins with the preparation of N-Desmethyl Perazine, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Perazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce fully deuterated analogs .
Scientific Research Applications
N-Desmethyl Perazine-d8 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of Perazine and its metabolites.
Biology: In metabolic studies to trace the pathways and interactions of Perazine in biological systems.
Medicine: In pharmacokinetic studies to understand the metabolism and excretion of Perazine.
Mechanism of Action
The mechanism of action of N-Desmethyl Perazine-d8 is similar to that of Perazine. It primarily acts on the central nervous system by modulating dopamine receptors. The deuterated form, however, is used mainly for analytical purposes and does not exhibit significant pharmacological effects .
Comparison with Similar Compounds
N-Desmethyl Perazine: The non-deuterated analog.
Perazine: The parent compound.
N-Desmethyl Perazine-d4: Another deuterated analog with fewer deuterium atoms.
Uniqueness: N-Desmethyl Perazine-d8 is unique due to its complete deuteration, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it a preferred internal standard in various analytical applications.
Properties
IUPAC Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2/i10D2,11D2,14D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSUKAVVJWNXMP-JJYWRMRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.